N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis or reduction. The amide group could participate in reactions like amide hydrolysis or the formation of imines. The exact reactions would depend on the reaction conditions and the presence of other reagents .Scientific Research Applications
Quantum Mechanical and Molecular Docking Studies
A study characterized a compound similar to the one , N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, using various spectroscopic techniques and quantum mechanical methods. The research aimed at understanding the electronic properties and molecular interactions, particularly focusing on its potential biological activity through molecular docking with prostate cancer protein. The study provides insights into the intramolecular electronic interactions, stabilization energy, and its relevance to biological activities (Chandralekha et al., 2019).
Antipathogenic Activity of Thiourea Derivatives
Research on thiourea derivatives, including those with substituents similar to the compound , showed significant antipathogenic activity against bacteria known for biofilm formation. The study highlights the potential of these compounds for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Spectroscopic Properties and Biological Activity
Another study synthesized and characterized acylthioureas related to the compound, testing their interaction with bacterial cells. This research underscores the potential of these derivatives as antimicrobial agents, offering a basis for further exploration in the development of treatments against biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives related to N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide have provided valuable insights into their chemical behavior and potential applications. Studies involving the rearrangement of similar compounds and their binding interactions offer a foundation for understanding their properties and exploring their applications in scientific research (Yokoyama, Hatanaka, & Sakamoto, 1985).
Fluoride Anion Sensing
A particular study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which shares a functional group with the compound of interest, demonstrated the ability for colorimetric sensing of fluoride anions. This application signifies the compound's potential in developing sensors and diagnostic tools (Younes et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
The interaction of the compound with its targets would typically involve the formation of chemical bonds or intermolecular forces, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, it might inhibit or activate certain enzymes, leading to changes in the production of metabolites or signaling molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors such as its size, polarity, and the presence of functional groups that can participate in metabolic reactions. These properties would influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-9-5-4-8-16(17)18(13-22)23-19(24)12-20(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,18,25H,10-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANQALHQYNYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)NC(C#N)C2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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